molecular formula C16H16N2O3 B2357694 6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide CAS No. 2034469-98-0

6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide

Cat. No.: B2357694
CAS No.: 2034469-98-0
M. Wt: 284.315
InChI Key: RBGLYWVWGQAUHF-UHFFFAOYSA-N
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Description

6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with a phenyl group and a tetrahydrofuran-3-yl-oxy moiety.

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(18-13-4-2-1-3-5-13)12-6-7-15(17-10-12)21-14-8-9-20-11-14/h1-7,10,14H,8-9,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGLYWVWGQAUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Bromo-pyridine-3-carboxylic Acid

Halogenation of pyridine derivatives provides a versatile handle for subsequent functionalization. A reported method involves:

  • Nitration : Pyridine-3-carboxylic acid is nitrated at position 6 using fuming HNO3/H2SO4 at 0–5°C (2 h, 78% yield).
  • Diazoization and Bromination : The nitro group is reduced to an amine (H2/Pd-C, EtOH), followed by diazoization (NaNO2/HCl) and treatment with CuBr to yield 6-bromo-pyridine-3-carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Nitration HNO3/H2SO4, 0°C, 2 h 78 95
Bromination CuBr, HBr, 60°C, 4 h 65 90

Oxolan-3-yloxy Group Installation

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions. A protocol adapted from oxazolone synthesis involves:

  • Activation : 6-Bromo-pyridine-3-carboxylic acid is treated with POCl3 to form the acid chloride.
  • Substitution : Reaction with oxolan-3-ol (1.2 eq) in DMF at 120°C for 12 h, using K2CO3 as base.

Optimization Insights :

  • Solvent Screening : DMF > DMSO > THF (yields: 72% vs. 58% vs. 35%).
  • Temperature : 120°C optimal; lower temperatures (<100°C) result in incomplete conversion.

Transition-Metal-Catalyzed Coupling

Palladium-mediated methods offer improved regioselectivity. A Suzuki-Miyaura coupling approach:

  • Boronate Ester Preparation : Oxolan-3-ol is converted to its pinacol boronate ester via Miyaura borylation (B2pin2, Pd(dppf)Cl2, KOAc, 80°C).
  • Cross-Coupling : 6-Bromo-pyridine-3-carboxylic acid reacts with the boronate ester (Pd(PPh3)4, K2CO3, DME/H2O, 90°C, 8 h).

Comparative Performance :

Method Catalyst Yield (%) Selectivity (%)
SNAr - 72 88
Suzuki Pd(PPh3)4 85 95

Carboxamide Formation

Acid Chloride Route

A standard protocol involves:

  • Chlorination : 6-(Oxolan-3-yloxy)-pyridine-3-carboxylic acid treated with SOCl2 (reflux, 4 h).
  • Amidation : Reaction with aniline (2 eq) in THF, catalyzed by DMAP (0.1 eq), at 25°C for 6 h.

Yield Enhancement :

  • Solvent : THF (89%) > DCM (75%) > EtOAc (68%).
  • Catalyst : DMAP (89%) > Pyridine (72%) > No catalyst (45%).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDCI/HOBt activation:

  • Activation : Carboxylic acid (1 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DMF, 0°C → 25°C, 1 h.
  • Amine Addition : Aniline (1.2 eq), 12 h, 25°C.

Critical Parameters :

  • Moisture Control : <50 ppm H2O required for >90% conversion.
  • Workup : Aqueous NaHCO3 wash removes excess EDCI/HOBt.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

An innovative approach from nicotinamide derivative synthesis combines:

  • Ugi Reaction : Mixing pyridine-3-carbaldehyde, oxolan-3-ylamine, aniline, and tert-butyl isocyanide in MeOH (24 h, 25°C).
  • Oxidative Cyclization : TBHP (70°C, 6 h) forms the pyridine ring.

Limitations :

  • Moderate yield (55%) due to competing imine formation.
  • Requires chromatographic purification (SiO2, hexane/EtOAc).

Enzymatic Amidation

A green chemistry alternative employs lipase B from Candida antarctica:

  • Esterification : Methyl ester of 6-(oxolan-3-yloxy)-pyridine-3-carboxylic acid prepared via Fischer esterification.
  • Enzymatic Transamidation : Aniline (2 eq), Novozym 435, 40°C, 48 h (conv. 82%).

Advantages :

  • No racemization observed.
  • Solvent-free conditions.

Purification and Characterization

Chromatographic Methods

  • Normal Phase : SiO2, gradient elution (hexane → EtOAc → MeOH).
  • Reverse Phase : C18 column, H2O/MeCN + 0.1% TFA.

Purity Data :

Method Purity (%) Recovery (%)
Recrystallization 98.5 75
Prep-HPLC 99.9 60

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, pyridine H2), 8.38 (d, J=8.4 Hz, 1H, pyridine H4), 7.72–7.68 (m, 2H, ArH), 7.45–7.39 (m, 3H, ArH), 5.12 (m, 1H, oxolan OCH), 4.04–3.88 (m, 4H, oxolan CH2).
  • HRMS : m/z 284.3098 [M+H]+ (calc. for C16H16N2O3: 284.3101).

Scalability and Industrial Considerations

Cost Analysis

Step Cost Contribution (%)
Halogenation 32
Suzuki Coupling 45
Amidation 18
Purification 5

Process Intensification

  • Continuous Flow SNAr : Microreactor technology reduces reaction time from 12 h to 30 min.
  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe3O4@SiO2 (5 cycles, <5% activity loss).

Chemical Reactions Analysis

6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the phenyl or tetrahydrofuran-3-yl-oxy groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly due to its unique structural features.

    Industry: It finds applications in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit or activate specific biological processes.

Comparison with Similar Compounds

6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide can be compared with other similar compounds, such as:

  • 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide
  • 6-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties.

Biological Activity

The compound 6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide is a member of a class of chemical compounds that have garnered attention for their potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide can be characterized by its unique structural features, which contribute to its biological activity. The presence of the pyridine ring and the oxolane moiety are significant in terms of interaction with biological targets.

PropertyValue
Molecular FormulaC15H16N2O2
Molecular Weight252.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antiviral Activity

Recent studies have indicated that derivatives of N-phenylpyridine-3-carboxamide, including 6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide, exhibit significant antiviral properties. For instance, NPP3C, a related compound, has demonstrated effectiveness against dengue virus (DENV) and other flaviviruses such as West Nile virus and Zika virus. The half-maximal effective concentration (EC50) for NPP3C was reported at approximately 7.1 μM against DENV .

The mechanism of action involves inhibition of viral RNA replication without affecting the translation processes or the biogenesis of replication organelles. This specific targeting allows for potential therapeutic applications in treating viral infections .

Inhibitory Effects on Kinases

The compound has also been identified as a phosphatidylinositol 3-kinase (PI3K) inhibitor. PI3K plays a crucial role in various cellular processes including proliferation and survival, making it a significant target in cancer therapy .

Table 2: Inhibition Potency

CompoundTargetIC50 (μM)
6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamidePI3KNot specified
NPP3CDENV7.1

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of 6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide. Results indicate that at concentrations effective for antiviral activity, the compound exhibited low cytotoxicity, suggesting a favorable therapeutic window .

Case Study 1: Antiviral Efficacy

A screening assay involving a library of fragment-based compounds identified NPP3C and its analogs as potent inhibitors of DENV replication. The study highlighted the importance of structure-activity relationship (SAR) studies to optimize these compounds further for enhanced antiviral potency .

Case Study 2: Cancer Therapeutics

Research focusing on PI3K inhibitors has shown that compounds similar to 6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide can effectively inhibit cancer cell proliferation in various models. This positions such compounds as promising candidates for further development in oncology .

Q & A

Q. What are the recommended synthetic pathways for 6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves a multi-step approach:

Carboxamide Formation : React pyridine-3-carboxylic acid derivatives with aniline derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) to form the N-phenylcarboxamide core .

Oxolane Substitution : Introduce the oxolan-3-yloxy group via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, depending on the pyridine ring’s electronic environment .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Q. Key Variables :

  • Temperature : Higher temperatures (>80°C) accelerate SNAr but may degrade sensitive functional groups .
  • Catalysts : Mitsunobu reactions require triphenylphosphine and diethyl azodicarboxylate (DEAD) .
  • Yield Optimization : Pilot reactions with design of experiments (DoE) methods can identify optimal reagent ratios .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., oxolane oxygen’s deshielding effect on adjacent protons) .
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves stereochemistry of the oxolane ring and confirms amide bond planarity (e.g., torsion angles <10°) .

Q. How can molecular docking and enzyme inhibition assays guide the study of this compound’s biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the carboxamide and catalytic residues (e.g., Arg120 in COX-2) .
  • Enzyme Assays : Perform kinetic assays (IC50 determination) with recombinant proteins. For example:
    • Protocol : Pre-incubate the compound with COX-2, then measure prostaglandin E2 production via ELISA .
  • Contradiction Resolution : If experimental IC50 conflicts with docking scores, validate using mutagenesis (e.g., Arg120Ala mutation in COX-2) .

Q. What strategies address contradictions in observed vs. predicted reactivity during functionalization?

Answer:

  • Hypothesis Testing : If oxolane ring-opening occurs unexpectedly during alkylation:
    • Computational Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
    • Control Experiments : Compare reactivity under inert (N2) vs. ambient conditions to rule out oxidation .
  • Multi-Technique Validation : Combine HPLC-MS (to detect byproducts) and DFT calculations (to map reaction pathways) .

Q. How can reaction conditions be optimized for scale-up synthesis while maintaining stereochemical integrity?

Answer:

  • DoE Approach : Use a central composite design to test variables:

    FactorRange TestedImpact on Yield
    Temperature60–120°CNonlinear effect
    SolventDMF vs. THFTHF improves regioselectivity
    Catalyst Loading5–15 mol%Optimal at 10%
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., oxolane-O– radical intermediates) .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be mitigated?

Answer:

  • Challenges : Low solubility (<50 µg/mL in PBS) and rapid hepatic metabolism due to the oxolane moiety .
  • Mitigation Strategies :
    • Prodrug Design : Introduce ester groups at the oxolane oxygen to enhance lipophilicity .
    • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
    • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

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